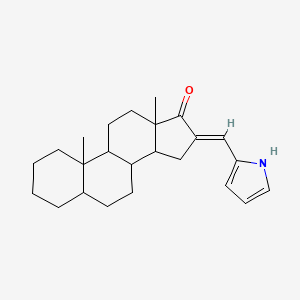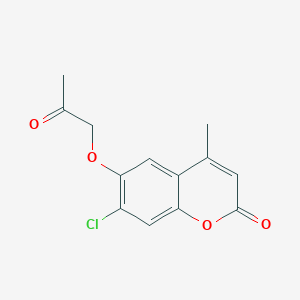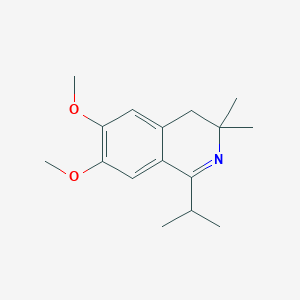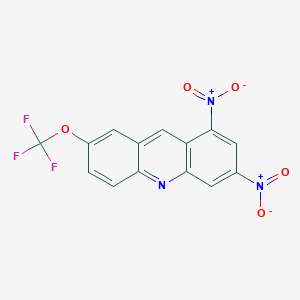
(16E)-16-(1H-pyrrol-2-ylmethylidene)androstan-17-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10,13-DIMETHYL-16-[(E)-1-(1H-PYRROL-2-YL)METHYLIDENE]HEXADECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE is a complex organic compound characterized by its unique structure, which includes a pyrrole ring and a cyclopenta[a]phenanthrene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10,13-DIMETHYL-16-[(E)-1-(1H-PYRROL-2-YL)METHYLIDENE]HEXADECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE typically involves multiple steps, including the formation of the pyrrole ring and the cyclopenta[a]phenanthrene core. One common method involves the condensation of a suitable aldehyde with a pyrrole derivative under acidic conditions, followed by cyclization and further functionalization to achieve the desired structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
10,13-DIMETHYL-16-[(E)-1-(1H-PYRROL-2-YL)METHYLIDENE]HEXADECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
10,13-DIMETHYL-16-[(E)-1-(1H-PYRROL-2-YL)METHYLIDENE]HEXADECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 10,13-DIMETHYL-16-[(E)-1-(1H-PYRROL-2-YL)METHYLIDENE]HEXADECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 10,13-DIMETHYL-17-[(2R,3E,5S)-5-METHYL-3-HEPTEN-2-YL]-2,3,4,7,8,9,10,11,12,13,14,15,16,17-TETRADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-3-OL
- 10,13-DIMETHYL-17-[(2R)-4-(6-METHYL-1H-BENZIMIDAZOL-2-YL)-2-BUTANYL]HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-3-YL ACETATE
Uniqueness
10,13-DIMETHYL-16-[(E)-1-(1H-PYRROL-2-YL)METHYLIDENE]HEXADECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE is unique due to its specific structural features, such as the presence of both a pyrrole ring and a cyclopenta[a]phenanthrene core.
Propriétés
Formule moléculaire |
C24H33NO |
|---|---|
Poids moléculaire |
351.5 g/mol |
Nom IUPAC |
(16E)-10,13-dimethyl-16-(1H-pyrrol-2-ylmethylidene)-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C24H33NO/c1-23-11-4-3-6-17(23)8-9-19-20(23)10-12-24(2)21(19)15-16(22(24)26)14-18-7-5-13-25-18/h5,7,13-14,17,19-21,25H,3-4,6,8-12,15H2,1-2H3/b16-14+ |
Clé InChI |
XQGICSGOYOKZIM-JQIJEIRASA-N |
SMILES isomérique |
CC12CCCCC1CCC3C2CCC4(C3C/C(=C\C5=CC=CN5)/C4=O)C |
SMILES canonique |
CC12CCCCC1CCC3C2CCC4(C3CC(=CC5=CC=CN5)C4=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1Z)-1-(2-hydroxy-5-nitrobenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B14948260.png)
![4-({[(2Z)-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B14948277.png)


![N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-{[(2-phenylethyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B14948287.png)

![(5-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone](/img/structure/B14948299.png)
![(1E)-N'-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxy-2-methylphenyl)ethanimidamide](/img/structure/B14948304.png)
![N-{2-[(benzylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide](/img/structure/B14948318.png)

![3-amino-N-(4-cyanophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B14948327.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(3-methyl-4-nitrophenoxy)acetamide](/img/structure/B14948331.png)
![2-{4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-[(1-hydroxybutan-2-yl)amino]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14948332.png)
![3-amino-N-(2,5-dimethoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B14948346.png)
